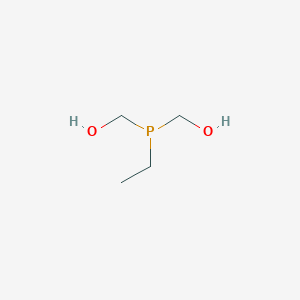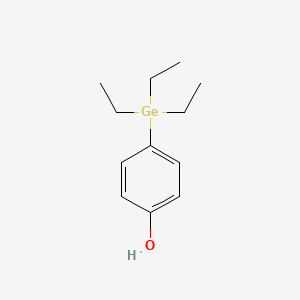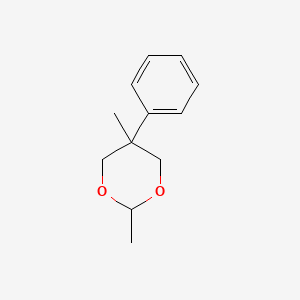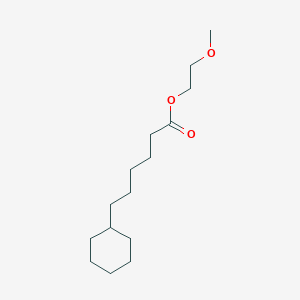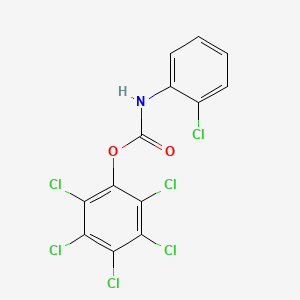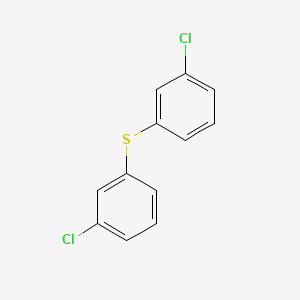
1,1'-Sulfanediylbis(3-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfanediylbis(3-chlorobenzene) is a chemical compound with the molecular formula C12H8Cl2S. It is characterized by the presence of two chlorobenzene rings connected by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 1,1’-Sulfanediylbis(3-chlorobenzene) typically involves the reaction of 3-chlorobenzenethiol with a suitable chlorinating agent. One common method is the reaction of 3-chlorobenzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
1,1’-Sulfanediylbis(3-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols and other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorobenzene rings can undergo electrophilic aromatic substitution reactions. Typical reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
科学研究应用
1,1’-Sulfanediylbis(3-chlorobenzene) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,1’-Sulfanediylbis(3-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
The molecular targets and pathways involved in its mechanism of action are still under investigation, but studies suggest that it may interact with key regulatory proteins and enzymes, affecting their activity and leading to various biological effects.
相似化合物的比较
1,1’-Sulfanediylbis(3-chlorobenzene) can be compared with other similar compounds, such as:
Chlorobenzene: A simpler compound with a single chlorobenzene ring. It is used as a solvent and intermediate in organic synthesis.
Dichlorobenzene: Contains two chlorine atoms on a single benzene ring. It is used as a pesticide and deodorant.
Bithionol: A compound with two chlorobenzene rings connected by a sulfur atom, similar to 1,1’-Sulfanediylbis(3-chlorobenzene). It is used as an antimicrobial and antiparasitic agent.
The uniqueness of 1,1’-Sulfanediylbis(3-chlorobenzene) lies in its specific structure and the presence of two chlorobenzene rings connected by a sulfur atom, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
5097-96-1 |
|---|---|
分子式 |
C12H8Cl2S |
分子量 |
255.2 g/mol |
IUPAC 名称 |
1-chloro-3-(3-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |
InChI 键 |
VECFIRWWXYYZIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


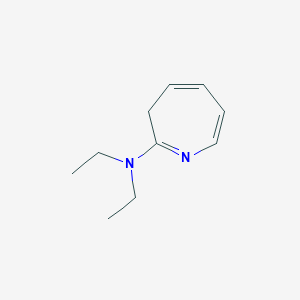

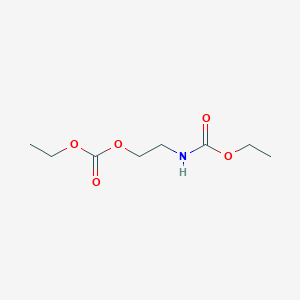
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
